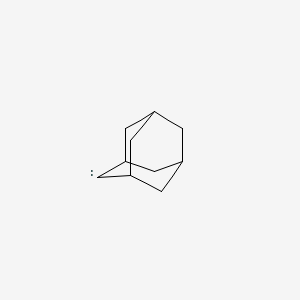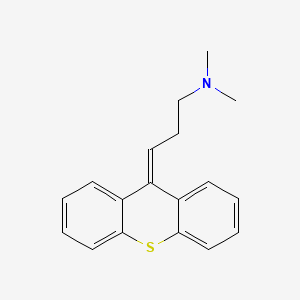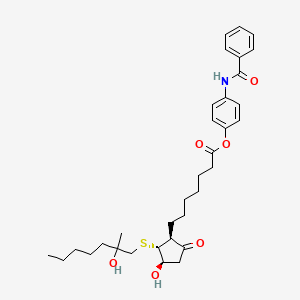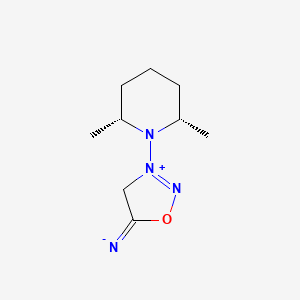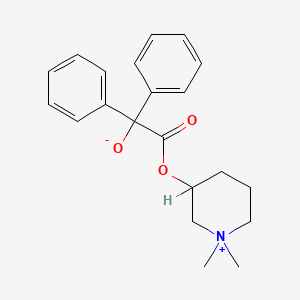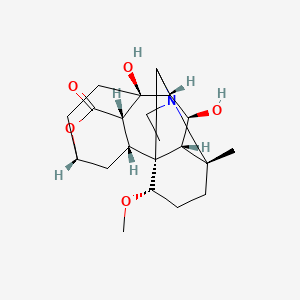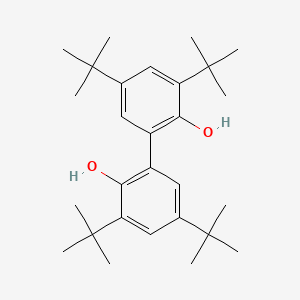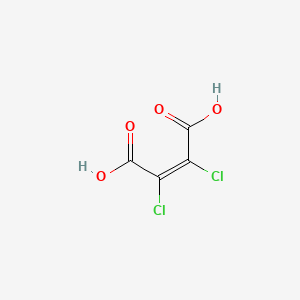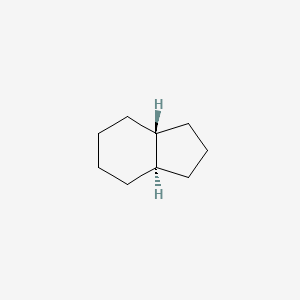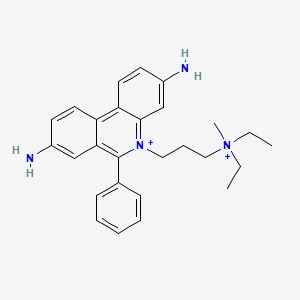
Propidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propidium is a quaternary ammonium ion and a member of phenanthridines. It has a role as an intercalator and a fluorochrome.
Quaternary ammonium analog of ethidium; an intercalating dye with a specific affinity to certain forms of DNA and, used as diiodide, to separate them in density gradients; also forms fluorescent complexes with cholinesterase which it inhibits.
Applications De Recherche Scientifique
Cell Death Measurement
Propidium iodide (PI) is employed to measure cell death, utilizing its property of binding to DNA but not crossing intact cell membranes. It allows the discrimination of dead cells from live ones in flow cytometry, making it a vital tool in various research facilities and universities (Crowley et al., 2016).
Apoptosis Analysis
PI's ability to bind to DNA facilitates the detection of apoptotic cells by identifying cells with reduced nuclear DNA content. This flow cytometric assay is rapid and precise, widely used in evaluating apoptosis across different experimental models (Riccardi & Nicoletti, 2006).
Nervous System Research
This compound iodide is utilized in the nervous system of mice to track nucleic acids, exploiting its property of emitting red fluorescent light upon exposure to UV light. This application is significant for studying the DNA content in various cell populations of the nervous system (Hussain et al., 2004).
Acetylcholinesterase Research
In a study focused on human acetylcholinesterase (HuAChE), this compound's binding mode was explored to aid in designing molecules for treating Alzheimer's disease. This research highlighted the compound's potential in the field of medicinal chemistry (Cavalli et al., 2004).
Fluorescence Imaging and X-ray CT
This compound iodide, with its iodide molecules, is used for X-ray computed tomography (CT) and multicolor fluorescence imaging. It's particularly useful in non-invasive imaging of the gastrointestinal tract in experimental settings (Nakamura et al., 2012).
False Positives in Apoptosis Assays
Research has shown that conventional apoptosis assays using PI may generate significant false positives, affecting up to 40% of results. This discovery has implications for studies focusing on cellular apoptosis, necessitating modifications to existing protocols for more accurate assessment (Rieger et al., 2010).
Stress Response in Yeast
PI uptake has been used to monitor stress responses in yeast. It was found that certain stress levels cause yeast cells to temporarily lose membrane integrity but retain the ability to repair, challenging the assumption that PI-positive cells are necessarily dead (Davey & Hexley, 2011).
Microbial Ecology
PI's role in microbial ecology is significant, especially in distinguishing viable from dead bacteria in environmental studies. This includes its use in quantitative PCR and other microbial assessments (Shi et al., 2007).
Propriétés
Numéro CAS |
36015-30-2 |
|---|---|
Formule moléculaire |
C27H34N4+2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium |
InChI |
InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1 |
Clé InChI |
ZDWVWKDAWBGPDN-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
SMILES canonique |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Autres numéros CAS |
36015-30-2 |
Synonymes |
Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






